Methyl 2-[3-(2-methylpropyl)phenyl]propanoate
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Overview
Description
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from the esterification of a carboxylic acid and an alcohol, resulting in a molecule with a characteristic ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate can be synthesized through the esterification of 2-[3-(2-methylpropyl)phenyl]propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-[3-(2-methylpropyl)phenyl]propanoic acid+methanol→Methyl 2-[3-(2-methylpropyl)phenyl]propanoate+water
Industrial Production Methods
Industrially, esters like this compound can be produced via carboalkoxylation, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst such as nickel carbonyl or palladium (0) complexes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: An alcohol and an acid or base catalyst.
Major Products
Hydrolysis: 2-[3-(2-methylpropyl)phenyl]propanoic acid and methanol.
Reduction: 2-[3-(2-methylpropyl)phenyl]propanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-[3-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: An ester with a similar structure but different aromatic substitution.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl acetate: A simpler ester with a different alkyl group.
Uniqueness
Methyl 2-[3-(2-methylpropyl)phenyl]propanoate is unique due to its specific aromatic substitution and the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 2-[3-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-12-6-5-7-13(9-12)11(3)14(15)16-4/h5-7,9-11H,8H2,1-4H3 |
InChI Key |
QADIVLREUOLPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)OC |
Origin of Product |
United States |
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